An In-depth Technical Guide to the Synthesis and Characterization of Nizatidine Amide
An In-depth Technical Guide to the Synthesis and Characterization of Nizatidine Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nizatidine Amide, a known impurity of the H₂ receptor antagonist, Nizatidine. Given that Nizatidine Amide is primarily identified as an impurity, this document outlines a plausible synthetic route based on established chemical principles and details the analytical methodologies for its comprehensive characterization.
Introduction
Nizatidine Amide, chemically known as N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized as Nizatidine EP Impurity E[1][2]. Its presence in the final drug product of Nizatidine must be monitored and controlled to ensure safety and efficacy. Understanding its synthesis and characterization is crucial for quality control, reference standard preparation, and toxicological studies.
Table 1: Chemical and Physical Properties of Nizatidine Amide
| Property | Value | References |
| Systematic Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide | [1][2] |
| Synonyms | Nizatidine EP Impurity E, Nizatidine Amide | [1][2][3] |
| CAS Number | 188666-11-7 | [1][2][4] |
| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][4] |
| Molecular Weight | 318.42 g/mol | [1][4] |
Proposed Synthesis of Nizatidine Amide
This intermediate is a common precursor in the synthesis of Nizatidine.
Experimental Protocol:
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Synthesis of 2-(dimethylaminomethyl)-4-hydroxymethylthiazole (Intermediate 1): This starting material can be synthesized via various established routes, often involving the reaction of a thioamide with a dihaloketone or a related synthon.
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Reaction with Cysteamine: Intermediate 1 is reacted with cysteamine hydrochloride (2-aminoethanethiol hydrochloride) in the presence of a strong acid, such as hydrochloric acid, and heated to reflux. This reaction substitutes the hydroxyl group with the cysteamine moiety via a thioether linkage.
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Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., potassium hydroxide) to neutralize the acid. The product, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (Intermediate 3 ), can then be extracted using an organic solvent like dichloromethane and purified.
The key step in forming Nizatidine Amide is the acylation of the primary amine of Intermediate 3 with a suitable nitroacetylating agent.
Experimental Protocol:
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Activation of Nitroacetic Acid: Nitroacetic acid can be converted to a more reactive species, such as nitroacetyl chloride (Intermediate 4 ), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent under anhydrous conditions.
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Acylation Reaction: Intermediate 3 is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. The solution is cooled in an ice bath.
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Nitroacetyl chloride (Intermediate 4 ), dissolved in the same solvent, is added dropwise to the cooled solution of the amine. The reaction is stirred at low temperature and then allowed to warm to room temperature.
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Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude Nizatidine Amide can be purified by column chromatography on silica gel.
Characterization of Nizatidine Amide
A thorough characterization of the synthesized Nizatidine Amide is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Nizatidine Amide and for distinguishing it from Nizatidine and other related impurities[4].
Experimental Protocol (General Method):
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[4].
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) is typical[4].
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Detection: UV detection at a wavelength of 320 nm is suitable for nizatidine and its derivatives[6].
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point[4].
-
Temperature: The column is typically maintained at a constant temperature, for example, 30 °C[6].
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds[6].
Table 2: Predicted Mass Spectrometric Data for Nizatidine Amide
| Ion Type | Predicted m/z |
| [M+H]⁺ | 319.09 |
| [M+Na]⁺ | 341.07 |
| [M+K]⁺ | 357.05 |
| Note: These are theoretical values based on the molecular formula C₁₁H₁₈N₄O₃S₂.[6] |
Experimental Protocol:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Electrospray ionization in positive ion mode (ESI+) is used to generate protonated molecules [M+H]⁺.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern, particularly the cleavage of the amide bond, provides structural confirmation[7].
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: A proton NMR spectrum is recorded. The chemical shifts, integration, and multiplicity of the signals will provide information about the different types of protons and their neighboring environments.
-
¹³C NMR: A carbon-13 NMR spectrum (typically proton-decoupled) is recorded to identify the number of non-equivalent carbon atoms and their chemical environments.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural assignment.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Nizatidine Amide (Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual values may vary.)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -N(CH₃)₂ | ~2.2 - 2.4 (s, 6H) | ~45 |
| -N(CH₃)₂-CH₂-Thiazole | ~3.5 - 3.7 (s, 2H) | ~55 |
| Thiazole-CH | ~6.8 - 7.2 (s, 1H) | ~115 - 125 |
| Thiazole-C-S | - | ~145 - 155 |
| Thiazole-C-N | - | ~160 - 170 |
| -S-CH₂-Thiazole | ~3.7 - 3.9 (s, 2H) | ~30 |
| -S-CH₂-CH₂-NH- | ~2.7 - 2.9 (t, 2H) | ~38 |
| -S-CH₂-CH₂-NH- | ~3.3 - 3.5 (q, 2H) | ~40 |
| -NH-C=O | ~7.5 - 8.5 (t, 1H, broad) | - |
| -C(=O)-CH₂NO₂ | - | ~165 - 175 |
| -C(=O)-CH₂-NO₂ | ~4.5 - 5.0 (s, 2H) | ~75 - 85 |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is scanned over the range of 4000-400 cm⁻¹.
Table 4: Expected Characteristic IR Absorption Bands for Nizatidine Amide
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary Amide |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-O stretch (asymmetric) | Nitro group |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1350 | N-O stretch (symmetric) | Nitro group |
| ~1250 | C-N stretch | Amide |
Characterization Workflow
The logical flow for the characterization of a newly synthesized batch of Nizatidine Amide would proceed from purification to definitive structural confirmation.
References
- 1. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. omicsonline.org [omicsonline.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. jcbsc.org [jcbsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

